N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide
CAS No.: 166526-96-1
Cat. No.: VC20877913
Molecular Formula: C17H19NO3
Molecular Weight: 285.34 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide - 166526-96-1](/images/no_structure.jpg)
Specification
CAS No. | 166526-96-1 |
---|---|
Molecular Formula | C17H19NO3 |
Molecular Weight | 285.34 g/mol |
IUPAC Name | N-[2-(3-acetyl-7-methoxynaphthalen-1-yl)ethyl]acetamide |
Standard InChI | InChI=1S/C17H19NO3/c1-11(19)15-8-13-4-5-16(21-3)10-17(13)14(9-15)6-7-18-12(2)20/h4-5,8-10H,6-7H2,1-3H3,(H,18,20) |
Standard InChI Key | RINDSMFIKZENOD-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC(=C2C=C(C=CC2=C1)OC)CCNC(=O)C |
Canonical SMILES | CC(=O)C1=CC(=C2C=C(C=CC2=C1)OC)CCNC(=O)C |
Introduction
Chemical Identity and Structure
N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide (CAS: 166526-96-1) is a naphthalene-derived acetamide with a molecular formula of C₁₇H₁₉NO₃ and a molecular weight of 285.34 g/mol. Its structure features a naphthalene core substituted with a methoxy group at position 7, an acetyl group at position 3, and an ethylacetamide side chain at position 1. The compound's SMILES notation is O=C(C)NCCC1=C2C(C=CC(OC)=C2)=CC(C(C)=O)=C1, which provides a linear representation of its molecular structure. This chemical entity is distinguished by its specific pattern of substitution on the naphthalene ring, which confers unique physicochemical properties that differentiate it from related compounds.
The InChI notation for this compound is InChI=1S/C17H19NO3/c1-11(19)15-8-13-4-5-16(21-3)10-17(13)14(9-15)6-7-18-12(2)20/h4-5,8-10H,6-7H2,1-3H3,(H,18,20), providing a standardized representation of its chemical structure . This compound's structural features significantly influence its chemical behavior, reactivity patterns, and potential applications in various fields of chemical research.
Table 1: Physical and Chemical Properties of N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide
Property | Value |
---|---|
CAS Number | 166526-96-1 |
Molecular Formula | C₁₇H₁₉NO₃ |
Molecular Weight | 285.34 g/mol |
Physical Appearance | White Solid |
SMILES Notation | O=C(C)NCCC1=C2C(C=CC(OC)=C2)=CC(C(C)=O)=C1 |
InChI | InChI=1S/C17H19NO3/c1-11(19)15-8-13-4-5-16(21-3)10-17(13)14(9-15)6-7-18-12(2)20/h4-5,8-10H,6-7H2,1-3H3,(H,18,20) |
Structural Characteristics
The chemical architecture of N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide is defined by several key structural elements that contribute to its unique chemical identity and reactivity profile. The compound's backbone consists of a naphthalene ring system, which provides a rigid aromatic scaffold. This naphthalene core is functionalized with three distinct chemical groups, each positioned at specific sites on the ring structure to create the compound's characteristic molecular arrangement.
The methoxy group (-OCH₃) at position 7 of the naphthalene ring serves as an electron-donating substituent, influencing the electronic distribution across the aromatic system. This functional group contributes to the compound's polarity and potential for hydrogen bonding interactions, which can affect its solubility profile and intermolecular interactions. The acetyl group (-COCH₃) at position 3 introduces a reactive carbonyl functionality, creating a site for potential nucleophilic attack and providing opportunities for further chemical transformations.
Table 2: Structural Features of N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide
Structural Feature | Position | Chemical Significance |
---|---|---|
Naphthalene Core | - | Base structure providing aromaticity and planarity |
Methoxy Group | Position 7 | Electron-donating group affecting electronic distribution |
Acetyl Group | Position 3 | Electron-withdrawing carbonyl functionality |
Ethylacetamide Side Chain | Position 1 | Provides amide functionality and conformational flexibility |
Synthesis Method | Key Reagents | Conditions | Notes |
---|---|---|---|
Direct Acetylation | 3-acetyl-7-methoxy-1-naphthylamine, Acetic anhydride | Controlled temperature and pH | Laboratory approach |
Coupling Reactions | Various intermediates | Specific coupling reagents | Used for amorphous form production |
Industrial Production | Similar to laboratory methods | Large reactors, automated systems | Emphasizes quality control |
Chemical Reactivity
N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide demonstrates a diverse reactivity profile attributed to its multiple functional groups. The compound can participate in various chemical transformations, providing opportunities for derivatization and potential application development. Understanding these reaction pathways is essential for exploring the compound's full chemical potential.
The acetyl group at position 3 is particularly reactive toward nucleophilic addition reactions, owing to the electrophilic nature of the carbonyl carbon. This functional group can undergo various transformations, including reduction to form the corresponding alcohol derivative. Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed for this purpose, resulting in the conversion of the ketone functionality to a secondary alcohol.
Oxidation reactions represent another significant transformation pathway for this compound. Various oxidizing agents, including potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), can be utilized to convert the compound into corresponding naphthoquinone derivatives. These oxidation reactions typically proceed through the oxidation of the naphthalene ring system, resulting in the disruption of aromaticity and the formation of quinone structures.
Reaction Type | Reagents | Conditions | Products |
---|---|---|---|
Oxidation | KMnO₄, CrO₃ | Aqueous/organic solvents, controlled temperature | Naphthoquinone derivatives |
Reduction | NaBH₄, LiAlH₄ | Appropriate solvents, controlled temperature | Alcohol derivatives |
Substitution | Various, depending on target | Specific to desired transformation | Modified derivatives |
Analytical Characterization
Accurate characterization of N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide is crucial for confirming its identity, assessing its purity, and understanding its structural features. Multiple analytical techniques can be employed to provide comprehensive characterization data for this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for structural elucidation, providing detailed information about the hydrogen and carbon environments within the molecule . ¹H NMR spectroscopy reveals characteristic signals for the aromatic protons of the naphthalene ring, the methoxy protons, the acetyl methyl group, and the ethylacetamide chain. ¹³C NMR spectroscopy complements this information by identifying the distinct carbon environments, including the carbonyl carbons, aromatic carbons, and aliphatic carbons.
Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of the compound . The molecular ion peak at m/z 285 corresponds to the expected molecular weight, while characteristic fragmentation patterns can provide additional structural confirmation. High-resolution mass spectrometry offers precise mass determination, further supporting the molecular formula assignment.
Infrared (IR) spectroscopy identifies key functional groups through characteristic absorption bands . The compound exhibits distinct IR absorptions for the carbonyl stretching of both the acetyl and acetamide groups, C-O stretching of the methoxy group, N-H stretching of the amide, and C=C stretching of the aromatic rings. These spectral features provide valuable information about the functional group composition and structural integrity of the compound.
Table 5: Analytical Methods for N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide Characterization
Analytical Technique | Application | Key Parameters |
---|---|---|
NMR Spectroscopy | Structural confirmation | ¹H and ¹³C chemical shifts |
Mass Spectrometry | Molecular weight confirmation | M⁺ at m/z 285, fragment ions |
IR Spectroscopy | Functional group identification | C=O, C-O-C, N-H, aromatic bands |
HPLC | Purity determination | Retention time, UV spectrum |
In chemical research, N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide serves as a valuable building block and reference standard for structural studies and synthetic methodology development . Its complex structure, featuring multiple functional groups, provides opportunities for investigating regioselective reactions and developing new synthetic transformations. The compound's unique substitution pattern on the naphthalene core makes it a useful model system for studying structure-property relationships in naphthalene derivatives.
Table 6: Potential Applications of N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide
Comparison with Related Compounds
N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide belongs to a family of substituted naphthalene derivatives, many of which share structural similarities but exhibit distinct chemical and biological properties. Comparing this compound with its structural analogs provides valuable insights into structure-activity relationships and the impact of specific functional group modifications.
Agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide) represents a closely related compound that lacks the acetyl group at position 3 of the naphthalene ring . This structural difference significantly affects the compound's electronic distribution, reactivity profile, and potential biological interactions. Agomelatine has established pharmacological properties as an agonist of melatonin receptors and an antagonist of 5-HT₂C receptors, contributing to its therapeutic application in major depressive disorder .
Another related compound, N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide, features a bromine atom at position 3 instead of an acetyl group. This halogenated derivative demonstrates different electronic properties and reactivity patterns compared to the acetylated compound. The presence of the bromine atom introduces potential for participation in coupling reactions and other transformations involving carbon-halogen bond activation.
N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide represents another structural variant, where the acetamide group is directly attached to the naphthalene ring rather than through an ethyl linker . This modification affects the compound's conformational flexibility and potential for hydrogen bonding interactions, which can influence its physicochemical properties and molecular recognition characteristics.
Table 7: Comparison of N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide with Related Compounds
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